2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide
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Overview
Description
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide can be compared with other indole derivatives such as:
2-Phenyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.
2-((1H-indol-3-yl)thio)-N-phenylacetamide: Another indole derivative with potential antiviral activity.
N’-((2-Phenyl-1H-indol-3-yl)methylene)phenylhydrazinecarbothioamide: A structurally similar compound with different substituents.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N4S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H14N4S/c17-16(21)20-18-10-13-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,19H,(H3,17,20,21)/b18-10+ |
InChI Key |
OSWGAKQYXBIYRJ-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NNC(=S)N |
Origin of Product |
United States |
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